Welcome to the BenchChem Online Store!
molecular formula C15H17N B1267685 3-(3-Phenylpropyl)aniline CAS No. 80861-05-8

3-(3-Phenylpropyl)aniline

Cat. No. B1267685
M. Wt: 211.3 g/mol
InChI Key: RZPAYIGFFATDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04437880

Procedure details

A solution of 3-(3-phenyl-1-propenyl)aniline (3.6 g) in 50 ml of ethanol was subjected to catalytic reduction using 1 g of 10% palladium-carbon. After removal of the catalyst by filtration, the solvent was removed under reduced pressure. The residue was distilled under reduced pressure to give 3.3 g of 3-(3-phenylpropyl)aniline (yield, 92%). B.P. 122°-126° C./0.08 mmHg.
Name
3-(3-phenyl-1-propenyl)aniline
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH:8]=[CH:9][C:10]2[CH:11]=[C:12]([CH:14]=[CH:15][CH:16]=2)[NH2:13])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>C(O)C.[C].[Pd]>[C:1]1([CH2:7][CH2:8][CH2:9][C:10]2[CH:11]=[C:12]([CH:14]=[CH:15][CH:16]=2)[NH2:13])[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3|

Inputs

Step One
Name
3-(3-phenyl-1-propenyl)aniline
Quantity
3.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC=CC=1C=C(N)C=CC1
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
palladium-carbon
Quantity
1 g
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCC=1C=C(N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.